molecular formula C18H18N4O3 B3734687 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one

3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one

Cat. No.: B3734687
M. Wt: 338.4 g/mol
InChI Key: MESKTRGUDXMKII-UHFFFAOYSA-N
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Description

3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one is a complex organic compound that features a quinoline, oxadiazole, and pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one typically involves multiple steps:

    Formation of the Quinoline Derivative: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by reacting the quinoline derivative with hydrazine and carbon disulfide, followed by cyclization.

    Pyrrolidine Attachment: The final step involves the attachment of the pyrrolidine ring through a nucleophilic substitution reaction, where the oxadiazole derivative reacts with a pyrrolidine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyquinoline moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Anticancer Activity: It can inhibit the growth of cancer cells by interfering with DNA replication.

Medicine

    Drug Development: The compound can serve as a lead compound for the development of new drugs targeting various diseases.

Industry

    Dye Synthesis: It can be used in the synthesis of dyes due to its chromophoric properties.

    Sensor Development: The compound can be used in the development of sensors for detecting metal ions.

Mechanism of Action

The mechanism of action of 3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one involves its interaction with various molecular targets:

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It can inhibit enzymes involved in critical biological pathways, such as topoisomerases.

    Metal Ion Chelation: The compound can chelate metal ions, affecting their availability and function in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine.

    Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurazone.

    Pyrrolidine Derivatives: Compounds such as nicotine and proline.

Uniqueness

3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one is unique due to its combination of three distinct moieties, each contributing to its diverse range of applications and mechanisms of action. This combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

3-[5-(3-oxo-3-pyrrolidin-1-ylpropyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-16(22-9-3-4-10-22)8-7-15-20-17(21-25-15)13-11-12-5-1-2-6-14(12)19-18(13)24/h1-2,5-6,11H,3-4,7-10H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MESKTRGUDXMKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CCC2=NC(=NO2)C3=CC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one
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3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one
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3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one
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3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one
Reactant of Route 5
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3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-[3-(2-Hydroxyquinolin-3-YL)-1,2,4-oxadiazol-5-YL]-1-(pyrrolidin-1-YL)propan-1-one

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